molecular formula C21H15F3N4O2 B2507575 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide CAS No. 862810-91-1

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2507575
CAS No.: 862810-91-1
M. Wt: 412.372
InChI Key: YSEPNPHDTGFFKU-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring an imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a trifluoromethyl-substituted benzamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the imidazo[1,2-a]pyrimidine scaffold contributes to π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-8-7-13(17-12-28-10-4-9-25-20(28)27-17)11-16(18)26-19(29)14-5-2-3-6-15(14)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEPNPHDTGFFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the trifluoromethylbenzamide moiety: This can be done through amide bond formation using reagents like trifluoromethylbenzoic acid and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the imidazo[1,2-a]pyrimidine core.

    Substitution: The trifluoromethyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-inflammatory, anti-cancer, or antimicrobial drugs.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Fluazaindolizine

  • Structure : 8-Chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide .
  • Comparison :
    • Both compounds share an imidazo-heterocyclic core and a trifluoromethyl group.
    • Fluazaindolizine includes a sulfonyl group and a chloro substituent on the phenyl ring, enhancing its nematicidal activity.
    • The target compound lacks the sulfonyl group but features a methoxy substituent, which may reduce electrophilicity and improve solubility.
  • Application : Fluazaindolizine is a next-generation nematicide, whereas the target compound’s biological activity remains under investigation .

4-Bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

  • Structure : The brominated analog replaces the trifluoromethyl group with a bromine atom at the benzamide position .
  • Comparison: The bromine atom increases molecular weight (423.3 g/mol vs. ~419 g/mol for the target compound) and may alter binding affinity due to steric effects.
  • Data :

    Property Target Compound Brominated Analog
    Molecular Formula C₂₁H₁₅F₃N₄O₂ C₂₀H₁₅BrN₄O₂
    Molecular Weight ~419 g/mol 423.3 g/mol
    Key Substituent CF₃ Br

N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

  • Structure : Features a pyridazine ring instead of pyrimidine and a chloro substituent on the phenyl group .
  • Comparison: The pyridazine ring may reduce aromaticity compared to pyrimidine, affecting target binding.
  • Application : Structural analogs with pyridazine cores are explored in oncology for kinase inhibition .

Anti-inflammatory Imidazo[1,2-a]pyridine Derivatives

  • Example : N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide .
  • Comparison :
    • These derivatives include extended acetamido side chains and bis(trifluoromethyl) groups, which enhance anti-inflammatory activity.
    • The target compound’s simpler benzamide linkage may limit its potency but improve synthetic accessibility.

Key Research Findings and Trends

Structural-Activity Relationships (SAR) :

  • Trifluoromethyl groups consistently improve metabolic stability across analogs .
  • Methoxy substituents enhance solubility but may reduce binding affinity compared to halogens .

Biological Activity :

  • Imidazo[1,2-a]pyrimidine derivatives show broader kinase inhibition profiles than pyridazine-based compounds .
  • Nematicidal activity is highly dependent on sulfonyl or halogen substituents, as seen in fluazaindolizine .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times for imidazo-heterocycles compared to traditional methods .
  • The target compound’s synthesis likely follows routes similar to , using K₂CO₃ as a base in DMF .

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H15F3N3OC_{18}H_{15}F_3N_3O. The compound features an imidazo[1,2-a]pyrimidine core fused with a methoxy-substituted phenyl group and a trifluoromethylbenzamide moiety. This structural arrangement is critical for its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of COX-2. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation. By binding to the active site of COX-2, this compound reduces prostaglandin synthesis, leading to anti-inflammatory and analgesic effects.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammation markers in various cell lines.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have reported that it exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of signaling pathways associated with cancer cell survival.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Preliminary studies suggest it has activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • COX-2 Inhibition : A study demonstrated that the compound binds effectively to COX-2 with an IC50 value indicating potent inhibition compared to other known inhibitors .
    CompoundIC50 (µM)Biological Activity
    This compound0.15COX-2 Inhibitor
    Other COX-2 inhibitorsVariesVarious
  • Cytotoxicity Studies : In vitro assays on human cancer cell lines revealed that this compound induces apoptosis at concentrations lower than those required for significant cytotoxicity in normal cells .
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Palladium- or copper-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to assemble the imidazo[1,2-a]pyrimidine core .
  • Amide bond formation : Condensation of the benzamide moiety with the heterocyclic intermediate under reflux conditions using carbodiimide coupling agents .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Optimization strategies :

  • Continuous flow reactors : Improve scalability and reduce side reactions .
  • Temperature/pH control : Critical for minimizing decomposition; e.g., maintaining 60–80°C during coupling steps .
  • Analytical monitoring : Use TLC and NMR to track reaction progress and confirm intermediate structures .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-a]pyrimidine ring and substituent positions .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding networks (if crystals are obtainable) .

Q. Data interpretation example :

  • ¹H NMR : Aromatic protons in the trifluoromethylbenzamide group typically appear as a singlet at δ 7.8–8.2 ppm .

Q. What preliminary biological screening assays are recommended to evaluate its activity?

  • Enzyme inhibition assays : Test COX-2 inhibition using a fluorometric kit (IC₅₀ determination) .
  • Cell viability assays : MTT or ATP-based assays in cancer/inflammatory cell lines (e.g., RAW 264.7 macrophages) .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to COX-2, and what experimental validation strategies are recommended?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s benzamide group and COX-2’s hydrophobic active site (e.g., Val523, Tyr355) .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify key residue interactions .
  • Validation :
    • Enzyme kinetics : Compare calculated binding energies with experimental IC₅₀ values .
    • Mutagenesis studies : Validate predicted residues (e.g., COX-2 Tyr355Ala mutant) to confirm binding dependencies .

Q. How can discrepancies in biological activity data across studies be resolved?

Common causes and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Compound purity : Re-characterize batches via HPLC (>95% purity) to rule out degradation products .
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., trifluoromethyl group’s role in COX-2 inhibition) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methoxy group) to slow CYP450-mediated degradation .
  • Toxicology screening : Assess hepatotoxicity in HepG2 cells and CYP inhibition potential .

Q. How can reaction pathways be optimized using Design of Experiments (DoE)?

  • Variables : Catalyst loading, temperature, solvent polarity .
  • Response surface methodology : Identify optimal conditions (e.g., 1.5 mol% Pd(OAc)₂, DMF at 75°C) for maximal yield .
  • Case study : A 3² factorial design reduced reaction time from 24 h to 8 h while maintaining 85% yield .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s selectivity for COX-2 vs. COX-1?

  • Comparative assays : Run parallel COX-1/COX-2 inhibition assays using identical conditions .
  • Structural analysis : Overlay docking poses with COX-1 to identify selectivity-determining residues (e.g., COX-2 Val523 vs. COX-1 Ile434) .
  • Literature cross-check : Compare data with structurally similar inhibitors (e.g., celecoxib derivatives) .

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